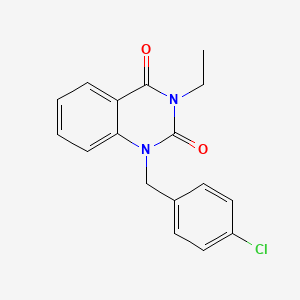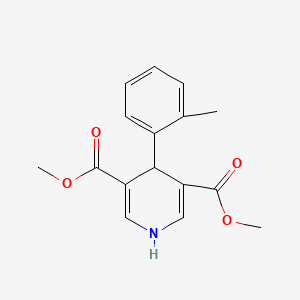
3-phenyl-N-(2,4,5-trichlorophenyl)acrylamide
Übersicht
Beschreibung
- 3-phenyl-N-(2,4,5-trichlorophenyl)acrylamide is a monomer used for polymerization reactions and has various applications in materials science and chemistry.
Synthesis Analysis
- The synthesis of related acrylamide compounds typically involves condensation reactions under specific conditions. For instance, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was synthesized from condensation in boiling ethanol under basic conditions (Kariuki et al., 2022).
- Another relevant synthesis method is the copolymerization of acrylamide with different compounds, as demonstrated in the synthesis of water-soluble copolymers (McCormick et al., 1992).
Molecular Structure Analysis
- The molecular structure of similar compounds has been determined using techniques like NMR spectroscopy and X-ray diffraction, providing insights into the arrangement of atoms and molecular conformation (Rajnikant et al., 2012).
Chemical Reactions and Properties
- Acrylamides like 3-phenyl-N-(2,4,5-trichlorophenyl)acrylamide can undergo various chemical reactions, forming different compounds with potential antimicrobial activities (Patel et al., 2012).
Physical Properties Analysis
- The solubility of similar compounds in different solvent compositions has been studied, providing essential data for industrial product and process design (Yao et al., 2010).
Chemical Properties Analysis
- The chemical properties of acrylamide derivatives, such as reactivity and stability, have been characterized using various spectroscopic methods and computational studies (Demir et al., 2016).
- Additionally, the antimicrobial and thermal properties of N-(2,4,5-trichlorophenyl) acrylamide monomer and its homopolymers have been investigated, showing significant antimicrobial activity and thermal stability (Tale et al., 2011).
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity of Thiourea Derivatives
A study by Limban, Marutescu, and Chifiriuc (2011) involved the synthesis of acylthioureas, including derivatives with a 2,4,5-trichlorophenyl substituent. These compounds were tested for their antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential as novel antimicrobial agents with antibiofilm properties Molecules.
Polymer Synthesis Applications
Research by Yao et al. (2010) focused on the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide in various solvent mixtures, providing essential data for its use as a monomer in polymerization reactions. This work supports the compound's application in industrial product and process design, highlighting the importance of understanding solid-liquid equilibria for effective polymer synthesis Fluid Phase Equilibria.
Advanced Materials Development
Spiliopoulos and Mikroyannidis (1996) reported on the synthesis of soluble, rigid-rod polyamide, polyimides, and polyazomethine with phenyl pendent groups derived from specific precursors. These polymers demonstrated significant solubility in polar aprotic solvents and high thermal stability, suggesting their potential use in creating materials with advanced mechanical and thermal properties Macromolecules.
Polymerization Process Control
A study by Mori, Sutoh, and Endo (2005) focused on the controlled radical polymerization of an acrylamide containing an L-phenylalanine moiety via the RAFT technique. This research underscores the importance of controlling polymerization processes to achieve polymers with desired properties, such as low polydispersity and enhanced isotacticity Macromolecules.
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-8-13(18)14(9-12(11)17)19-15(20)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRASMUMNMAOST-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350506 | |
| Record name | (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
CAS RN |
26080-07-9 | |
| Record name | (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-N-(2,4,5-TRICHLOROPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(difluoromethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572208.png)

![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)